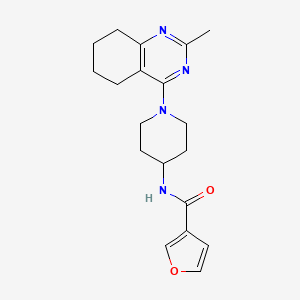
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide” is a compound that has been synthesized and characterized . It is part of a series of novel derivatives . The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 .
Synthesis Analysis
The synthesis of this compound involves various spectral techniques . The synthesis pathway involves the condensation of 2-methyl-5,6,7,8-tetrahydroquinazolin-5-carboxylic acid with benzylamine, followed by cyclization with ethyl acetoacetate and subsequent reaction with hydrazine hydrate to form the pyrazole ring.Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectral techniques . The compound is canonicalized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and reaction with hydrazine hydrate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
CGRP Receptor Antagonism
(Reginald O. Cann et al., 2012) described a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The paper focuses on developing a stereoselective synthesis for this compound, emphasizing its potential in treating conditions mediated by the CGRP receptor.
Potential Antipsychotic Agents
(M. H. Norman et al., 1996) explored various heterocyclic carboxamides, including the compound , for their potential as antipsychotic agents. They evaluated these compounds' binding to dopamine and serotonin receptors, key targets in antipsychotic drug development.
Antimicrobial Activities
(Serap Başoğlu et al., 2013) synthesized derivatives of the compound, assessing their antimicrobial activities. Their findings indicate potential applications in combating various microorganisms.
PET Imaging in Neuroinflammation
(A. Horti et al., 2019) developed a PET radiotracer specific for microglia, a key player in neuroinflammation. This application is crucial for understanding and treating neuropsychiatric disorders.
Metabolism and Biotransformation Studies
(J. Erve et al., 2007) conducted a comprehensive study on the metabolism of prazosin, a compound structurally related to the one . This research is vital for understanding the drug's pharmacokinetics and safety profile.
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-20-17-5-3-2-4-16(17)18(21-13)23-9-6-15(7-10-23)22-19(24)14-8-11-25-12-14/h8,11-12,15H,2-7,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSBJNPRQXPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)

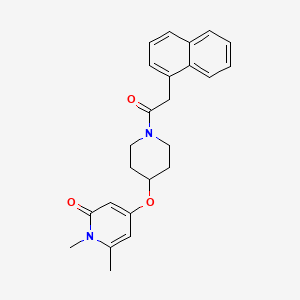
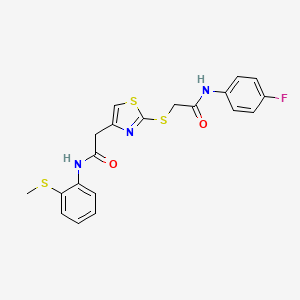
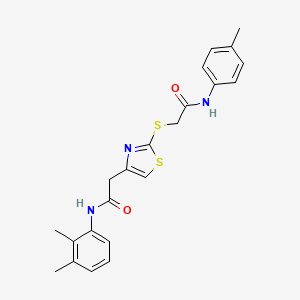


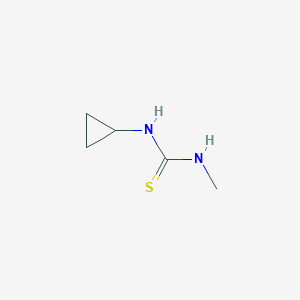
![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)

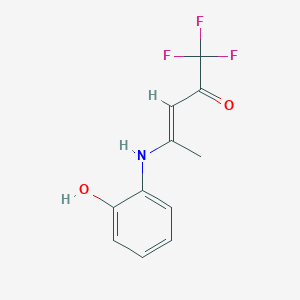
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)